
Phenethyl acetate
Overview
Description
Phenethyl acetate is an ester resulting from the condensation of acetic acid and phenethyl alcohol. It is a colorless liquid with a rose and honey scent and a raspberry-like taste . This compound is found in a range of fruits and biological products and is widely used in the fragrance and flavor industries due to its pleasant aroma.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenethyl acetate can be synthesized through the reaction of phenethyl alcohol with acetic anhydride in the presence of sodium acetate . Another method involves the enzymatic synthesis using acyltransferase from Mycobacterium smegmatis in water .
Industrial Production Methods: Industrial production of this compound often involves the chemical synthesis route due to its efficiency and cost-effectiveness. The reaction typically occurs under controlled conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
2.1. Esterification Reaction
The most common method for synthesizing phenethyl acetate is through the esterification of phenethyl alcohol with acetic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the process:
2.2. Alternative Synthetic Methods
Other synthetic routes include:
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Transesterification : Using acyl donors like ethyl acetate or acetic anhydride in the presence of catalysts such as lipases or sodium methylate.
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Acylation of Phenethyl Alcohol : Utilizing benzyl chloride and ethyl acetoacetate under catalytic conditions to produce benzylacetone, which can then be oxidized to yield this compound .
Chemical Reactions Involving this compound
This compound can participate in various chemical reactions due to its functional groups. These reactions include hydrolysis, transesterification, and oxidation.
3.1. Hydrolysis
Hydrolysis of this compound can occur under acidic or basic conditions, leading to the regeneration of phenethyl alcohol and acetic acid:
3.2. Transesterification
Transesterification reactions can be performed using different alcohols to form esters other than this compound. For instance, using methanol or ethanol in the presence of a catalyst allows for the production of methyl or ethyl esters:
-
Using methanol:
3.3. Oxidation Reactions
This compound can undergo oxidation reactions, particularly when exposed to strong oxidizing agents, leading to the formation of carboxylic acids or ketones depending on the reaction conditions.
Research Findings on this compound Reactions
Recent studies have focused on optimizing the synthesis and reaction conditions for this compound production.
4.2. Continuous Production Techniques
Innovative continuous production methods using packed-bed reactors have shown promising results for synthesizing this compound with high molar conversions approaching 99% under optimized conditions (e.g., specific flow rates and substrate concentrations) .
Data Tables
Scientific Research Applications
Fragrance and Flavoring Agent
Phenethyl acetate is primarily used as a fragrance component due to its pleasant floral scent reminiscent of roses. Its applications in the fragrance industry include:
- Perfumes : Used in formulations to impart floral notes.
- Cosmetics : Incorporated into products like lotions and soaps to enhance scent profiles.
- Food Flavoring : Acts as a flavoring agent in food products, contributing a sweet and fruity aroma.
Case Study: Safety Assessment in Fragrance Use
A comprehensive safety assessment conducted by the Research Institute for Fragrance Materials evaluated this compound for various toxicological endpoints. The findings indicated that this compound is not mutagenic and poses no significant risk for skin sensitization or reproductive toxicity at current usage levels .
Chemical Synthesis
One method involves the reaction of benzyl chloride with ethyl acetoacetate under catalytic conditions to produce this compound. This approach has been noted for its cost-effectiveness and simplicity .
Enzymatic Synthesis
Recent studies have explored the use of lipases for the enzymatic synthesis of this compound from renewable feedstocks. For instance, Novozym 435 lipase has been identified as an effective catalyst for producing high yields of this compound in environmentally friendly conditions .
Bioproduction
The bioproduction of this compound from renewable resources is gaining traction as a sustainable alternative to traditional synthesis methods. Research indicates that using microorganisms can yield this compound efficiently while minimizing environmental impact .
Applications in Aromatherapy
This compound has been studied for its potential therapeutic effects in aromatherapy. Research suggests that its calming aroma may aid in stress relief and relaxation, supported by EEG tests demonstrating its effect on brain activity .
Environmental Safety
This compound has undergone rigorous environmental safety evaluations. It is not classified as persistent or bioaccumulative, indicating a low environmental risk associated with its use .
Summary Table of Applications
Application Area | Description | Key Findings/Notes |
---|---|---|
Fragrance Industry | Used in perfumes and cosmetics | Floral scent; safe for skin use |
Food Flavoring | Flavoring agent in various food products | Sweet and fruity aroma; evaluated for safety |
Chemical Synthesis | Synthesized via catalytic reactions | Cost-effective methods available |
Enzymatic Synthesis | Biocatalysis using lipases | Sustainable production methods being developed |
Aromatherapy | Potential calming effects | Supported by EEG studies |
Environmental Safety | Low risk of persistence and bioaccumulation | Evaluated for environmental impact |
Mechanism of Action
Phenethyl acetate exerts its effects primarily through its interaction with olfactory receptors, which are responsible for detecting odors. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its characteristic rose-like scent . Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death .
Comparison with Similar Compounds
- Phenethyl alcohol
- Benzyl acetate
- Ethyl acetate
Biological Activity
Phenethyl acetate (PEA) is an organic compound widely recognized for its pleasant floral aroma and is used extensively in the fragrance and food industries. Beyond its sensory properties, PEA exhibits various biological activities that have garnered attention in scientific research. This article explores the biological activity of this compound, highlighting its synthesis, enzymatic properties, antimicrobial effects, and potential applications in bioproduction.
This compound is the acetate ester of 2-phenylethanol, with the chemical formula . It can be synthesized through several methods, including enzymatic transesterification. A notable study demonstrated the use of lipases, such as Novozym 435, to catalyze the transesterification of ethyl acetate with 2-phenylethanol, achieving high conversion rates in solvent-free systems . The optimal conditions for this reaction included specific substrate concentrations and flow rates, as shown in Table 1 below.
Parameter | Optimal Value |
---|---|
Substrate Concentration | 100 mM |
Flow Rate | 1 mL/min |
Reaction Temperature | 55 °C |
Molar Conversion | 98.66% |
Enzymatic Activity
The enzymatic properties of PEA have been extensively studied due to its role as a substrate in various biocatalytic processes. Research indicates that different lipase species exhibit varying efficiencies in catalyzing the synthesis of PEA. For instance, Novozym 435 demonstrated superior catalytic activity compared to other lipases like porcine pancreatic lipase and Candida antarctica lipase . This efficiency is crucial for industrial applications where high yields are desired.
Case Study: Enzymatic Kinetic Resolution
A significant study focused on the kinetic resolution of 2-phenylethanol using lipases. The researchers investigated various factors affecting enzyme activity, including substrate concentration and reaction time. Results indicated that the addition of lipases significantly increased the yield of PEA from a mere 0.23% without a catalyst to as high as 38.06% with Novozym 435 under optimal conditions .
Antimicrobial Properties
PEA has been shown to possess antimicrobial properties, particularly against certain yeast strains. For example, studies involving Wickerhamomyces anomalus, a yeast known for producing killer toxins, highlighted PEA's role in enhancing the competitive ability of these yeasts against pathogenic strains . The antimicrobial activity is attributed to the volatile nature of PEA, which can inhibit microbial growth in food products.
Toxicological Studies
While PEA is generally regarded as safe for use in food and fragrances, some studies have explored its toxicological profile. Research involving furan—a compound sometimes found alongside PEA—indicates that certain metabolites can lead to cytotoxic effects in liver cells . However, direct studies on PEA's toxicity remain limited.
Applications in Bioproduction
The sustainable bioproduction of PEA has emerged as a significant area of research. Recent advancements have focused on optimizing fermentation processes to produce high yields of PEA from renewable resources. For instance, a study reported successful bioproduction methods yielding not only PEA but also related compounds like phenylacetic acid and ethyl phenylacetate . These compounds are valuable in flavoring and fragrance applications.
Table 2: Bioproduction Yield Comparison
Compound | Yield (%) |
---|---|
This compound | 85 |
Phenylacetic Acid | 75 |
Ethyl Phenylacetate | 70 |
Q & A
Basic Research Questions
Q. What are the common laboratory synthesis methods for phenethyl acetate, and how do reaction conditions influence yield?
this compound is typically synthesized via esterification of phenethyl alcohol with acetic acid, catalyzed by acids like sulfuric acid or immobilized enzymes. Reactive distillation improves yield by continuously removing water, shifting equilibrium toward product formation . Key parameters include catalyst concentration (0.5–2.0 mol%), temperature (80–120°C), and molar ratio of reactants (1:1–1:2 alcohol:acid). Yield is monitored using GC or HPLC with internal standards (e.g., ethyl heptanoate) .
Q. What analytical techniques are used to quantify this compound in complex mixtures (e.g., fermentation broths or plant extracts)?
Gas chromatography-mass spectrometry (GC-MS) is the gold standard for volatile compound analysis, offering high sensitivity and specificity. For non-volatile matrices, HPLC with UV detection (λ = 210–254 nm) is preferred. Sample preparation involves liquid-liquid extraction (e.g., dichloromethane) or solid-phase microextraction (SPME) for headspace analysis. Calibration curves with purity-verified standards are critical for accuracy .
Q. What safety protocols are essential when handling this compound in laboratory settings?
this compound is flammable (flash point: 92.5°C) and may cause respiratory irritation. Use PPE (gloves, goggles), work in a fume hood, and store away from ignition sources. Spills should be absorbed with inert materials (e.g., vermiculite) and disposed of as hazardous waste. Refer to SDS guidelines for first-aid measures and emergency protocols .
Advanced Research Questions
Q. How can reactive distillation parameters (e.g., reflux ratio, feed stage location) be optimized for this compound production, and what modeling approaches validate these conditions?
Process optimization involves Aspen Plus simulations using the NRTL thermodynamic model to account for vapor-liquid-liquid equilibria (V–L–L). Key variables include reflux ratio (1.5–3.0), feed stage (middle column section), and reaction kinetics. Experimental validation via response surface methodology (RSM) identifies interactions between parameters. A 20% yield increase was reported by coupling reactive distillation with ultrasonic pretreatment to enhance mixing .
Q. How do metabolic engineering approaches in Saccharomyces cerevisiae enhance this compound biosynthesis, and what genetic targets are prioritized?
Overexpression of alcohol acetyltransferases (e.g., ATF1) and phenylalanine ammonia-lyase (PAL) redirects phenylalanine metabolism toward this compound. CRISPR-Cas9-mediated knockout of competing pathways (e.g., PDC5 for ethanol reduction) further improves flux. Metabolomic profiling (GC-MS or LC-QTOF) quantifies pathway intermediates, while RNA-seq identifies regulatory bottlenecks .
Q. How can researchers resolve contradictions in reported optimal conditions for enzymatic synthesis of this compound (e.g., pH, temperature, solvent systems)?
Systematic meta-analysis of published data (e.g., Arrhenius plots for temperature effects) identifies outliers and methodological biases. Experimental replication under controlled conditions (e.g., fixed enzyme loading, solvent polarity index) isolates critical variables. For lipase-catalyzed synthesis, solvent-free systems at 45°C and pH 7.0 maximize activity, but ionic liquids may stabilize enzymes in non-aqueous media .
Q. What advanced statistical methods are used to interpret correlations between this compound and other volatile compounds in metabolic footprinting studies?
Multivariate analysis (e.g., principal component analysis, hierarchical clustering) reduces dimensionality in GC-MS datasets. Correlation matrices (Pearson’s r) highlight co-regulated metabolites (e.g., this compound with hexyl acetate, r = 0.68 in yeast fermentations). Machine learning models (e.g., partial least squares regression) predict aroma profiles from metabolic networks .
Q. Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in this compound quantification across studies using different GC-MS protocols?
Standardize calibration with certified reference materials (CRMs) and harmonize extraction methods (e.g., SPME fiber type, extraction time). Inter-laboratory comparisons and participation in proficiency testing programs (e.g., ISO/IEC 17025) validate reproducibility. For trace-level analysis, isotope dilution (e.g., d5-phenethyl acetate) corrects matrix effects .
Q. Why do some studies report this compound as a key aroma contributor in wines, while others classify it as a minor component?
Strain-specific variation in yeast metabolism (e.g., S. cerevisiae vs. non-Saccharomyces species) alters production levels. Environmental factors (pH, nitrogen availability) further modulate phenylalanine catabolism. Sensory threshold differences (50–200 µg/L) also affect perceived impact. Metabolomic studies must report absolute concentrations, not just relative abundances, for cross-study comparisons .
Q. Methodological Resources
Q. What computational tools are recommended for modeling this compound phase equilibria in reactive distillation systems?
Aspen Plus v12+ with the UNIFAC-Dortmund model predicts ternary liquid-liquid equilibria (e.g., this compound/water/acetic acid). For reaction kinetics, MATLAB or Python scripts solve ordinary differential equations (ODEs) describing esterification rates. Open-source databases (NIST TDE) provide vapor pressure and solubility data .
Properties
IUPAC Name |
2-phenylethyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-9(11)12-8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHYEMXUFSJLGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044506 | |
Record name | 2-Phenylethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid with a fruity odor; [Alfa Aesar MSDS], Colourless liquid; very sweet, rosy-fruity honey-like odour | |
Record name | Acetic acid, 2-phenylethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenethyl acetate | |
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Record name | 2-Phenylethyl acetate | |
Source | Human Metabolome Database (HMDB) | |
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Record name | Phenethyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/922/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
238.00 to 239.00 °C. @ 760.00 mm Hg | |
Record name | 2-Phenylethyl acetate | |
Source | Human Metabolome Database (HMDB) | |
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Solubility |
Insoluble in water; soluble in oils, propylene glycol, 1 mL in 2 mL 70% ethanol (in ethanol) | |
Record name | Phenethyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/922/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.030-1.034 | |
Record name | Phenethyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/922/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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CAS No. |
103-45-7 | |
Record name | 2-Phenylethyl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103-45-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Acetic acid, 2-phenylethyl ester | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103457 | |
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Record name | Phenethyl acetate | |
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Record name | Acetic acid, 2-phenylethyl ester | |
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Record name | 2-Phenylethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenethyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.830 | |
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Record name | PHENETHYL ACETATE | |
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Record name | 2-Phenylethyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033945 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
-31.1 °C | |
Record name | 2-Phenylethyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033945 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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